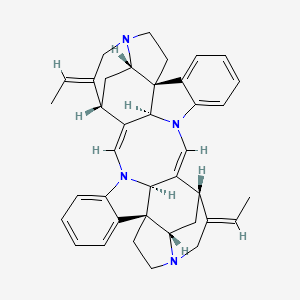

Bisnordihydrotoxyferine

描述

Bisnordihydrotoxyferine is a lesser-studied organic compound hypothesized to belong to the diphenylamine analog family, based on structural nomenclature and its relationship to derivatives like tofenamic acid and thyroid hormones (e.g., thyroxine) . Such analogs are often explored for biological activity, including anti-inflammatory or hormonal effects, though specific applications for this compound remain speculative without further data.

属性

分子式 |

C38H40N4 |

|---|---|

分子量 |

552.7 g/mol |

IUPAC 名称 |

(1R,9Z,11S,13S,17R,25Z,27S,28E,33S,35S,36S,38E)-28,38-di(ethylidene)-8,14,24,30-tetrazaundecacyclo[25.5.2.211,14.11,26.110,17.02,7.013,17.018,23.030,33.08,35.024,36]octatriaconta-2,4,6,9,18,20,22,25-octaene |

InChI |

InChI=1S/C38H40N4/c1-3-23-19-39-15-13-37-29-9-5-8-12-32(29)42-22-28-26-18-34-38(14-16-40(34)20-24(26)4-2)30-10-6-7-11-31(30)41(36(28)38)21-27(35(37)42)25(23)17-33(37)39/h3-12,21-22,25-26,33-36H,13-20H2,1-2H3/b23-3-,24-4-,27-21-,28-22-/t25-,26-,33-,34-,35-,36-,37+,38+/m0/s1 |

InChI 键 |

XISKMNBBUQQBBE-SWFQZPKUSA-N |

手性 SMILES |

C/C=C/1\[C@H]2/C/3=C/N4C5=CC=CC=C5[C@@]67[C@@H]4/C(=C\N8[C@@H]3[C@]9(C3=CC=CC=C83)[C@H](C2)N(C1)CC9)/[C@@H]1/C(=C\C)/CN([C@H]6C1)CC7 |

规范 SMILES |

CC=C1CN2CCC34C2CC1C5=CN6C7C(=CN(C53)C8=CC=CC=C48)C9CC1C7(CCN1CC9=CC)C1=CC=CC=C16 |

同义词 |

bisnordihydrotoxiferine |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Features

Bisnordihydrotoxyferine likely shares a diphenylamine core (two benzene rings linked by an amine group) with compounds like tofenamic acid (a nonsteroidal anti-inflammatory drug) and thyroxine (a thyroid hormone) . Key differences arise in substituents and saturation:

- Tofenamic acid : Contains a methyl-substituted phenyl ring and a carboxylic acid group.

- Thyroxine : Features iodine atoms and an alanine side chain.

- This compound: Hypothesized to lack iodine or carboxylate groups, instead incorporating hydrogenated regions and reduced alkyl chains ("bisnor" and "dihydro" prefixes).

Table 1: Structural Comparison of Diphenylamine Analogs

*Hypothesized based on nomenclature and analog trends.

Spectroscopic Characterization

While this compound’s spectral data are unavailable, methods for analogous compounds provide a framework for comparison. For example:

Table 2: Hypothetical NMR Data Comparison

*Inferred from structural analogs and Pretsch et al.’s spectral guidelines .

Pharmacological and Functional Differences

- Tofenamic acid : Acts as a cyclooxygenase (COX) inhibitor, reducing prostaglandin synthesis .

- Thyroxine : Regulates metabolism via binding thyroid receptors .

- This compound: Potential activity could diverge due to structural modifications. For instance, hydrogenation might reduce aromaticity, altering receptor binding compared to thyroxine, while reduced alkyl chains could affect lipophilicity and bioavailability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。